molecular formula C9H18ClNO2 B1433122 1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1384805-69-9

1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B1433122
M. Wt: 207.7 g/mol
InChI Key: WHEZFHNTUNVHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as leucine hydrochloride, is an essential amino acid that is commonly found in dietary proteins. It is a nonpolar, aliphatic amino acid that is one of the three branched-chain amino acids (BCAAs), along with valine and isoleucine. Leucine is important for protein synthesis, muscle growth, and repair, and has been the subject of extensive scientific research.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride is significant in the synthesis of various heterocyclic compounds. It is utilized in preparing pyrrolidin-2-ones and derivatives, which are crucial in pharmaceuticals for creating new medicinal molecules with improved biological activity. This process involves introducing different substituents into the nucleus of pyrrolidin-2-ones to enhance their effectiveness (Rubtsova et al., 2020).

Extraction and Purification Processes

The compound plays a role in the extraction and purification processes in the pharmaceutical industry. For example, its structural analogues are involved in the extraction of pyridine-3-carboxylic acid, a compound widely used in food, pharmaceutical, and biochemical industries. This extraction is vital for intensifying the production of acid through enzymatic conversion or biosynthesis (Kumar & Babu, 2009).

Development of Antibacterial Agents

1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride is significant in synthesizing compounds with antibacterial properties. It's instrumental in creating molecules that exhibit anti-inflammatory, analgesic, antipyretic, and even ulcerogenic activities. This makes it an important component in the development of new antibacterial drugs (Abignente et al., 1982).

Synthesis of Pyrrolidine- and Piperidine-Alkanoic Acid Hydrochlorides

This compound is also used in synthesizing pyrrolidine- and piperidine-alkanoic acid hydrochlorides. These processes involve hydrogenation and hydrolysis steps, which are fundamental in pharmaceutical chemistry for creating various drug molecules (Tsui & Wood, 1979).

properties

IUPAC Name

1-(2-methylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(2)5-10-4-3-8(6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEZFHNTUNVHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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